molecular formula C22H28 B14401850 9,9-Dibutyl-2-methyl-9H-fluorene CAS No. 88223-28-3

9,9-Dibutyl-2-methyl-9H-fluorene

Cat. No.: B14401850
CAS No.: 88223-28-3
M. Wt: 292.5 g/mol
InChI Key: FPZOFCJIJIGLOK-UHFFFAOYSA-N
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Description

9,9-Dibutyl-2-methyl-9H-fluorene is a chemical compound belonging to the fluorene family It is characterized by its unique structure, which includes two butyl groups and a methyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibutyl-2-methyl-9H-fluorene typically involves the alkylation of 2-methylfluorene with butyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, followed by the addition of butyl bromide or butyl chloride to introduce the butyl groups.

Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: The compound can undergo electrophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides, Lewis acids.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

9,9-Dibutyl-2-methyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

    Materials Science: The compound is utilized in the synthesis of polymers and copolymers for advanced materials with specific electronic and optical properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of fluorene compounds are being explored for their potential in drug delivery and imaging.

Mechanism of Action

The mechanism of action of 9,9-Dibutyl-2-methyl-9H-fluorene in its applications primarily involves its ability to participate in electron transfer processes. The butyl and methyl groups influence the electronic properties of the fluorene core, enhancing its stability and reactivity in various chemical environments. The compound’s molecular targets and pathways are largely dependent on its specific application, such as in OLEDs where it facilitates electron transport.

Comparison with Similar Compounds

    9,9-Dimethyl-9H-fluorene: Similar structure but with methyl groups instead of butyl groups.

    9,9-Dioctyl-9H-fluorene: Features octyl groups, leading to different solubility and electronic properties.

    2-Methyl-9H-fluorene: Lacks the butyl groups, resulting in different reactivity and applications.

Uniqueness: 9,9-Dibutyl-2-methyl-9H-fluorene is unique due to the presence of both butyl and methyl groups, which confer specific electronic properties and solubility characteristics. This makes it particularly suitable for applications in organic electronics and materials science, where these properties are crucial.

Properties

CAS No.

88223-28-3

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

9,9-dibutyl-2-methylfluorene

InChI

InChI=1S/C22H28/c1-4-6-14-22(15-7-5-2)20-11-9-8-10-18(20)19-13-12-17(3)16-21(19)22/h8-13,16H,4-7,14-15H2,1-3H3

InChI Key

FPZOFCJIJIGLOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C)CCCC

Origin of Product

United States

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